Comparative Antiproliferative Potency: 3-Carboxylate Ester Derivatives vs. Unsubstituted Parent Scaffold
The ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate scaffold enables the synthesis of derivatives with sub-micromolar antiproliferative activity. Compound 10t, a derivative incorporating the 3-carboxylate pyrrolo[3,2-c]pyridine core, exhibited IC₅₀ values of 0.12–0.21 µM against HeLa, SGC-7901, and MCF-7 cancer cell lines [1]. In contrast, the unsubstituted parent 1H-pyrrolo[3,2-c]pyridine scaffold without the 3-carboxylate ester typically yields derivatives with substantially higher IC₅₀ values (>10 µM) against the same cell lines, indicating the ester moiety's critical contribution to target binding affinity [1].
| Evidence Dimension | Antiproliferative activity (IC₅₀) |
|---|---|
| Target Compound Data | Derivative 10t (3-carboxylate series): 0.12–0.21 µM |
| Comparator Or Baseline | Unsubstituted parent scaffold derivatives: >10 µM |
| Quantified Difference | ≥47-fold improvement in potency |
| Conditions | HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines; in vitro antiproliferative assay |
Why This Matters
The >47-fold potency enhancement conferred by the 3-carboxylate substitution pattern directly impacts lead optimization timelines and reduces the synthetic burden of iterative SAR exploration.
- [1] Wang C, Zhang Y, Yang S, et al. Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. J Enzyme Inhib Med Chem. 2024;39(1):2302320. View Source
